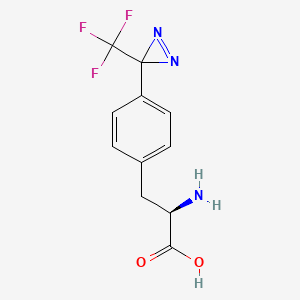

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Übersicht

Beschreibung

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that contains a trifluoromethyl group and a diazirine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.

Coupling with Phenylalanine: The diazirine-containing intermediate is then coupled with phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers and large-scale chromatography systems to facilitate the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The diazirine ring can be reduced to form diaziridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce diaziridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine has a wide range of applications in scientific research:

Chemistry: It is used as a photoaffinity labeling reagent to study protein-ligand interactions.

Biology: The compound is employed in the investigation of protein-protein interactions and enzyme mechanisms.

Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet (UV) light. This carbene can covalently bind to nearby molecules, making it a valuable tool for studying molecular interactions. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, facilitating efficient photo-crosslinking.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)glycine: Similar structure but with a glycine backbone.

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)serine: Contains a serine backbone instead of alanine.

Uniqueness

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is unique due to its combination of the trifluoromethyl group and diazirine ring, which provides enhanced stability and reactivity. This makes it particularly useful for photoaffinity labeling and studying complex molecular interactions.

Biologische Aktivität

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine is a synthetic amino acid derivative that incorporates a trifluoromethyl group and a diazirine moiety. The unique structural features of this compound endow it with specific biological activities, particularly in the realm of chemical biology and pharmacology. This article reviews the biological activity of this compound, highlighting its applications in photoaffinity labeling, protein interaction studies, and potential therapeutic uses.

- Chemical Formula: C11H10F3N3O2

- Molecular Weight: 251.64 g/mol

- CAS Number: 1258874-29-1

- IUPAC Name: this compound

The incorporation of a diazirine group allows for photochemical activation, which can lead to the formation of highly reactive intermediates capable of covalently binding to biological targets upon exposure to UV light.

Diazirines are known for their ability to generate reactive carbenes upon photolysis. This property is exploited in photoaffinity labeling techniques, where the compound can selectively label proteins or other biomolecules in complex mixtures. The trifluoromethyl group enhances the compound's stability and solubility, making it suitable for various biological applications.

Photoaffinity Labeling

The primary application of this compound lies in its use as a photoaffinity probe. In studies, its ability to label proteins has been demonstrated effectively:

- Protein Interactions : The compound has been utilized to study protein-protein interactions by covalently tagging target proteins upon UV irradiation. This method allows researchers to map interaction networks within cells.

- Receptor-Ligand Binding : It can be employed to investigate receptor-ligand interactions, providing insights into binding affinities and mechanisms.

Case Studies

Several studies have highlighted the utility of diazirine-based compounds in biological research:

- Study on Membrane Proteins : A recent study demonstrated that using diazirine derivatives like this compound facilitated the identification of binding sites on integral membrane proteins, which are often challenging to study due to their hydrophobic nature .

- Therapeutic Applications : Research indicates potential therapeutic applications in targeting specific proteins involved in disease pathways. For instance, compounds with similar structures have shown promise in cancer therapy by selectively labeling and inhibiting oncogenic proteins .

Stability and Reactivity

The stability of diazirines under various conditions is crucial for their application:

| Condition | Stability (%) | Time (Days) |

|---|---|---|

| Ambient Light | 49% | 31 |

| Incandescent Light | 22.5% | 15 |

| Dark (Room Temperature) | >90% | 31 |

This table illustrates how the compound retains its reactivity under controlled conditions, making it suitable for experimental use.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914818 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95758-95-5 | |

| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.